(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is a chiral amine compound with a unique cyclopropyl group attached to the ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It can be used to investigate the role of chiral amines in biochemical pathways and their interactions with enzymes and receptors.
Medicine
Medically, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific neurological or cardiovascular conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride: The enantiomer of the compound, differing in stereochemistry.
Cyclopropylamine: A simpler analog without the ethanamine structure.
(1R)-1-(1-methylcyclopropyl)ethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of the cyclopropyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs or other related compounds. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2613299-59-3 |
---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.6 |
Purity |
95 |
Origin of Product |
United States |
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